1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine
Description
Significance of Chiral Amines in Organic Synthesis
Chiral amines are indispensable building blocks and catalysts in the field of stereoselective organic synthesis. sigmaaldrich.com Their importance stems from their ability to introduce chirality, a critical three-dimensional property that influences the biological and physical characteristics of molecules. A significant portion of pharmaceuticals, agrochemicals, and fine chemicals incorporate a chiral amine structure at their core. openaccessgovernment.orgacs.org In fact, approximately 40% of chiral drugs on the market contain a chiral amine moiety. openaccessgovernment.orgnih.gov
The stereochemistry of a molecule can dramatically affect its pharmacological activity. Often, only one enantiomer (a non-superimposable mirror image) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org This underscores the critical need for methods that can produce single, pure enantiomers of bioactive compounds. Chiral amines serve as versatile intermediates in the synthesis of these enantiomerically pure products. openaccessgovernment.org They are also employed as resolving agents to separate racemic mixtures and as chiral auxiliaries to guide the stereochemical outcome of a reaction. sigmaaldrich.com Furthermore, chiral primary and secondary amines are effective organocatalysts for a range of important chemical transformations, including Aldol reactions, Mannich reactions, and Diels-Alder reactions. alfachemic.com
Overview of Arylethylamine Scaffolds in Advanced Chemical Research
The β-arylethylamine moiety is a fundamental scaffold found in a wide array of biologically active small molecules and natural products. domainex.co.ukacs.org A prominent example is the neurotransmitter dopamine, which possesses a β-arylethylamine structure. domainex.co.uk This structural motif is a key component in many pharmaceuticals and serves as a versatile precursor for the synthesis of more complex molecular architectures. acs.orgnih.gov
The synthesis of arylethylamine scaffolds has traditionally involved multi-step processes that can be time-consuming and generate significant waste. domainex.co.uk However, recent advancements in catalysis have led to more efficient, single-step, multi-component approaches. domainex.co.uk For instance, dual catalysis systems employing copper catalysts activated by visible light have been developed to construct β-arylethylamine products from aryl electrophiles, alkenes, and an azide (B81097) nucleophile. domainex.co.uk These modern methods offer a broad substrate scope and high functional group tolerance, demonstrating their utility even on complex molecular frameworks. domainex.co.ukacs.org
Specific Context of 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine as a Chiral Intermediate
This compound, with the CAS number 1217450-20-8 for its (1S)-enantiomer, is a notable example of a chiral arylethylamine. evitachem.combldpharm.com Its structure is characterized by a chiral carbon atom at the ethanamine position, a fluorine atom at the para-position, and a methoxy (B1213986) group at the ortho-position of the phenyl ring. evitachem.com These substituents, particularly the fluorine and methoxy groups, can significantly influence the compound's chemical reactivity and its interactions with biological targets. evitachem.com
This compound is classified as an aromatic amine and a chiral compound due to its structural features. evitachem.com It serves as a valuable chiral intermediate in the synthesis of more complex molecules. The synthesis of this compound typically starts from 4-fluoro-2-methoxybenzaldehyde (B41509) and proceeds via reductive amination. evitachem.com The resulting amine can be converted to its hydrochloride salt to improve its stability and handling for storage. evitachem.comsynquestlabs.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂FNO |
| Molecular Weight | 169.20 g/mol |
| (1S)-enantiomer CAS | 1217450-20-8 |
| (S)-enantiomer HCl salt CAS | 1149383-12-9 |
Research Landscape and Challenges in Enantiopure Fluorinated Arylethylamine Synthesis
The synthesis of enantiopure fluorinated arylethylamines presents a set of unique challenges and is an active area of research. The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties, often leading to enhanced metabolic stability and binding affinity. However, the selective and stereocontrolled installation of fluorine can be difficult.
One of the primary challenges lies in controlling the stereochemistry during the synthesis. While classical resolution of racemic mixtures using optically active acids is a viable method, it is often inefficient. sigmaaldrich.com Modern approaches focus on asymmetric synthesis, which aims to directly produce the desired enantiomer. Catalytic asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods to prepare valuable α-chiral amines. acs.org However, the presence of a fluorine atom and other substituents on the aromatic ring can influence the effectiveness of the catalyst. For instance, the strong coordinating ability of certain moieties, like a pyridyl group, can lead to catalyst deactivation. acs.org
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. sigmaaldrich.comnih.gov Enzymes such as transaminases, oxidases, and amine dehydrogenases can offer high efficiency and selectivity under mild reaction conditions. nih.gov Protein engineering techniques, including directed evolution and computational redesign, are being used to expand the substrate scope and enhance the catalytic performance of these enzymes for the synthesis of structurally diverse chiral amines, including those with fluorine substituents. nih.gov Despite these advancements, challenges remain in developing robust and economically viable processes for the large-scale production of enantiopure fluorinated arylethylamines. openaccessgovernment.org
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIXVAMBEACSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Fluoro 2 Methoxyphenyl Ethan 1 Amine
Strategies for Racemic Synthesis
Racemic synthesis of 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine provides a mixture of both enantiomers and is often the more straightforward approach. These methods are valuable when the separation of enantiomers can be achieved later or when the racemic mixture itself is the desired product.
Reductive Amination Pathways of Precursor Ketones
Reductive amination is a cornerstone of amine synthesis, converting a ketone or aldehyde into an amine. For the synthesis of this compound, the precursor ketone is 4'-fluoro-2'-methoxyacetophenone. This process typically involves the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine.
A common approach involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Various reducing agents can be employed, with borohydride (B1222165) reagents being particularly prevalent. For instance, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often favored due to their selectivity in reducing the iminium ion intermediate over the starting ketone. The reaction conditions are generally mild, making this a versatile method.
Another classical method that falls under reductive amination is the Leuckart-Wallach reaction . This reaction utilizes formic acid or its derivatives, such as ammonium formate (B1220265) or formamide (B127407), as both the reducing agent and the nitrogen source. escholarship.orgwikipedia.orgnih.gov The reaction proceeds by the condensation of the ketone with formamide or ammonia (from the decomposition of ammonium formate) to form an N-formyl intermediate, which is then hydrolyzed to yield the primary amine. nih.gov This method typically requires high temperatures, often exceeding 160°C. scispace.com While effective for many acetophenones, the high temperature and the potential for side reactions are notable considerations.
| Precursor Ketone | Amine Source | Reducing Agent/Method | Typical Conditions |
| 4'-Fluoro-2'-methoxyacetophenone | Ammonia/Ammonium Salt | Sodium Borohydride (NaBH4) | Methanol, Room Temperature |
| 4'-Fluoro-2'-methoxyacetophenone | Ammonia/Ammonium Salt | Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH control |
| 4'-Fluoro-2'-methoxyacetophenone | Ammonium Formate | Leuckart-Wallach Reaction | High temperature (160-190°C) |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer an efficient route to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be conceptually applied to the synthesis of α-arylethylamine derivatives. nih.govwikipedia.orgorganic-chemistry.org
In a hypothetical Ugi reaction for the synthesis of a derivative of this compound, 4'-fluoro-2'-methoxyacetophenone would serve as the ketone component, ammonia (or a primary amine) as the amine component, a carboxylic acid, and an isocyanide. nih.gov The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid to form an α-acylamino amide product. Subsequent hydrolysis would be required to liberate the free amine. While a powerful tool for generating molecular diversity, the direct synthesis of the target primary amine via a standard Ugi reaction using ammonia can be challenging due to side reactions. researchgate.netrsc.org
General Synthetic Routes Involving Imine Intermediates
The synthesis of amines through the reduction of pre-formed imines is a fundamental and widely used strategy. This two-step approach involves the initial condensation of the precursor ketone, 4'-fluoro-2'-methoxyacetophenone, with a suitable amine to form an imine, followed by the reduction of the C=N double bond.
The formation of the imine is typically an equilibrium process and is often facilitated by the removal of water, for example, by using a Dean-Stark apparatus or molecular sieves. The subsequent reduction of the isolated imine can be achieved using a variety of reducing agents, including sodium borohydride or catalytic hydrogenation. This method offers greater control over the reaction compared to one-pot reductive amination, as the intermediate imine can be purified before the reduction step.
Enantioselective Synthetic Approaches
For applications where a single enantiomer of this compound is required, enantioselective synthetic methods are paramount. These approaches aim to produce the target molecule with a high degree of stereocontrol, yielding a product with a significant enantiomeric excess (ee).
Asymmetric Hydrogenation of Imines
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. This technique involves the reduction of a prochiral imine using hydrogen gas in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, directs the hydrogenation to occur preferentially from one face of the imine, leading to an excess of one enantiomer of the amine product.
Chiral complexes of transition metals such as rhodium and iridium have proven to be highly effective catalysts for the asymmetric hydrogenation of imines. nih.gov The choice of metal and, crucially, the chiral ligand is critical for achieving high enantioselectivity.
Rhodium-catalyzed systems , often employing chiral phosphine (B1218219) ligands, have been successfully used for the asymmetric hydrogenation of a variety of imines. nih.gov For the synthesis of this compound, a suitable N-substituted imine derived from 4'-fluoro-2'-methoxyacetophenone would be the substrate. The catalyst system would consist of a rhodium precursor, such as [Rh(COD)2]BF4, and a chiral phosphine ligand. The reaction is typically carried out under hydrogen pressure.
Iridium-catalyzed systems have emerged as particularly powerful for the asymmetric hydrogenation of challenging substrates, including N-aryl imines. escholarship.orgnih.govnih.gov Catalysts are often generated in situ from an iridium precursor, like [Ir(COD)Cl]2, and a chiral ligand, such as a phosphine-oxazoline or a phosphoramidite. escholarship.orgnih.gov The presence of an ortho-methoxy group on the phenyl ring of the ketone precursor can influence the stereochemical outcome of the hydrogenation. High enantioselectivities have been reported for the hydrogenation of N-aryl imines with ortho-substituents. escholarship.org
| Catalyst System | Substrate Type | Typical Conditions | Enantiomeric Excess (ee) |
| [Rh(COD)2]BF4 / Chiral Phosphine Ligand | N-Aryl or N-Alkyl Imine | H2 pressure, various solvents | Moderate to High |
| [Ir(COD)Cl]2 / Chiral N,P-Ligand (e.g., PHOX) | N-Aryl Imine | H2 pressure, various solvents | Often >90% |
| [Ir(COD)2]BArF / Chiral Phosphoramidite Ligand | N-Aryl Imine | Low H2 pressure, CH2Cl2 or Toluene | High to Excellent |
In addition to metal-catalyzed hydrogenation, other enantioselective methods are also being explored. Chiral phosphoric acids have been shown to catalyze the direct asymmetric amination of ketones, providing a metal-free alternative. escholarship.orgnih.govnih.gov This approach involves the activation of the ketone by the chiral Brønsted acid, facilitating the enantioselective addition of an amine.
Furthermore, biocatalytic methods using enzymes such as transaminases or reductive aminases offer a green and highly selective route to chiral amines. diva-portal.orgfrontiersin.orgrsc.org Transaminases catalyze the transfer of an amino group from an amine donor to the ketone substrate, while reductive aminases catalyze the reductive coupling of a ketone with an amine source in the presence of a reducing cofactor. The substrate specificity of these enzymes is a key factor, and enzymes that can accommodate substituted acetophenones are of particular interest. diva-portal.org
Synthetic Routes to this compound: A Detailed Examination
The chiral amine this compound is a valuable building block in medicinal chemistry, where the introduction of fluorine and methoxy (B1213986) substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The stereoselective synthesis of this compound is of paramount importance, as different enantiomers can exhibit distinct biological activities. This article explores various synthetic methodologies for obtaining this compound, with a focus on asymmetric strategies.
1 Asymmetric Hydrogenation
Asymmetric hydrogenation of the corresponding prochiral ketone, 4-fluoro-2-methoxyacetophenone, or its imine derivative, represents a direct and atom-economical approach to enantiomerically enriched this compound. This transformation can be achieved using transition metal catalysts or organocatalysts.
1 Transition Metal-Catalyzed Asymmetric Hydrogenation
The enantioselective hydrogenation of ketones and imines is a well-established field, with catalysts based on rhodium, palladium, and iridium being extensively studied. rsc.orgrsc.orgwiley-vch.de The efficacy of these catalysts is critically dependent on the design of the chiral ligands that coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate.
Rhodium Complexes: Rhodium-based catalysts, often employing chiral diphosphine ligands such as those from the DuPHOS and DIPAMP families, have been instrumental in the asymmetric hydrogenation of various functionalized olefins and ketones. rsc.orgresearchgate.net For the hydrogenation of acetophenone (B1666503) derivatives, the electronic properties of the substrate and the steric and electronic features of the ligand are crucial for achieving high enantioselectivity.
Palladium Complexes: Palladium catalysts have also emerged as effective for the asymmetric hydrogenation of ketones and imines. rsc.org Chiral bisphosphine ligands are commonly employed, and the reaction conditions, including the choice of solvent and additives, can significantly impact both the conversion and the enantiomeric excess (ee).
Iridium Complexes: Iridium complexes, particularly those with P,N-ligands like PHOX (phosphine-oxazoline), have shown exceptional performance in the asymmetric hydrogenation of unfunctionalized and functionalized ketones and imines. nih.gov These catalysts are often highly active and can provide excellent levels of enantioselectivity for a broad range of substrates. A strategy involving dynamic kinetic resolution with iridium catalysts has been successfully applied to the hydrogenation of α-fluoro ketones, highlighting the potential for stereoselective synthesis of fluorine-containing chiral alcohols, which are precursors to the corresponding amines. nih.gov
No specific research findings for the direct asymmetric hydrogenation of 4-fluoro-2-methoxyacetophenone using these catalyst systems were identified in the reviewed literature. The following table represents typical conditions for analogous substrates.
| Catalyst System | Ligand | Substrate Type | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref |
| [Rh(COD)Cl]₂/Ligand | (S,S)-Et-DuPHOS | 2-Methylenesuccinamic Acid | Methanol | 6.8 | 25 | >99 | 96 | researchgate.net |
| Pd(OAc)₂/Ligand | (S)-BINAP | N-Aryl Imines | Toluene | 50 | 80 | 95-99 | 85-95 | rsc.org |
| [Ir(COD)Cl]₂/Ligand | (S)-PHOX | α-Fluoro Ketones | Dichloromethane | 50 | 25 | 85-95 | >95 | nih.gov |
The presence of both a fluorine atom and a methoxy group on the aromatic ring of the substrate can influence the catalytic activity and enantioselectivity of the hydrogenation reaction. The electron-donating methoxy group at the ortho position can coordinate with the metal center, potentially influencing the binding geometry of the substrate. The electron-withdrawing fluorine atom at the para position can affect the electronic density of the carbonyl group.
The substrate scope for iridium-catalyzed asymmetric hydrogenation of α-fluoro ketones has been shown to be quite broad, tolerating various substituents on the aromatic ring. nih.gov However, the specific substitution pattern of 4-fluoro-2-methoxyacetophenone presents a unique combination of electronic and steric effects that would require specific optimization of the catalyst system and reaction conditions.
2 Organocatalytic Asymmetric Hydrogenation
Organocatalytic asymmetric transfer hydrogenation provides a metal-free alternative for the reduction of imines. rsc.orgnih.gov This methodology typically employs a chiral Brønsted acid, such as a derivative of BINOL-phosphoric acid, to activate the imine towards reduction by a hydride donor, commonly a Hantzsch ester. rsc.org This approach is attractive due to its operational simplicity and mild reaction conditions. The enantioselectivity is governed by the formation of a chiral ion pair between the protonated imine and the chiral phosphate (B84403) anion.
A mechanistic study of asymmetric transfer hydrogenation of imines catalyzed by a chiral phosphoric acid-derived indium metal-organic framework has shown that substituents on the imine's aromatic ring (including -F and -OCH3) affect the reaction rate and enantioselectivity. nih.gov
Specific data for the organocatalytic asymmetric hydrogenation of the imine derived from 4-fluoro-2-methoxyacetophenone is not available in the reviewed literature. The table below shows representative results for similar substrates.
| Catalyst | Hydride Source | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| (R)-TRIP | Hantzsch Ester | N-Phenyl Imines | Toluene | 25 | 85-95 | 90-98 | rsc.org |
| Chiral In-MOF | Thiazoline | N-Aryl Imines | Toluene | 25 | ~90 | ~90 | nih.gov |
2 Asymmetric Amination Reactions
Asymmetric amination reactions offer another direct route to chiral amines. These methods involve the addition of an amine moiety to a prochiral substrate, such as a styrene (B11656) derivative. While various catalytic systems have been developed for asymmetric hydroamination, specific applications to 2-methoxy-4-fluorostyrene for the synthesis of the target amine are not well-documented in the literature.
3 Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. In this approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. Pseudoephenamine is an example of a practical chiral auxiliary used in asymmetric synthesis. nih.govharvard.edu
For the synthesis of this compound, this would typically involve the condensation of 4-fluoro-2-methoxyacetophenone with a chiral amine auxiliary to form a chiral imine or enamine. Diastereoselective reduction of this intermediate followed by cleavage of the auxiliary would afford the desired chiral amine.
No specific examples of the use of chiral auxiliaries for the synthesis of this compound were found in the reviewed literature.
4 Chemoenzymatic Synthesis and Biocatalytic Transformations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. nih.govfrontiersin.orgnih.gov Enzymes such as lipases, transaminases, and reductive aminases are particularly relevant for the synthesis of this compound.
Transition Metal-Catalyzed Asymmetric Hydrogenation
1 Enzyme Screening and Optimization for Enantioselectivity (e.g., Lipase (B570770) B)
Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic amines and alcohols. nih.govnih.gov In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a particularly versatile and widely used lipase for this purpose. nih.govrsc.org The choice of acylating agent and solvent is crucial for achieving high enantioselectivity and conversion.
A study on the kinetic resolution of racemic 1-methoxypropan-2-amine, a structurally related compound, using CALB immobilized on magnetic nanoparticles (CaLB-MNPs) demonstrated good conversion and enantioselectivity. nih.gov This suggests that a similar approach could be effective for the resolution of racemic this compound.
The following table illustrates the potential of lipase-catalyzed kinetic resolution for amines similar to the target compound.
| Enzyme | Acyl Donor | Substrate | Solvent | Conversion (%) | ee (%) (Amide) | Ref |
| CaLB-MNPs | Isopropyl 2-ethoxyacetate | 1-methoxypropan-2-amine | Heptane | ~50 | >80 | nih.gov |
| Novozym 435 | Ethyl acetate (B1210297) | rac-Indanyl acetate | t-Butanol | ~50 | 99 | nih.gov |
Transaminase- and Reductive Aminase-Catalyzed Synthesis: Transaminases (TAs) and reductive aminases (RedAms) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netgoogle.comchimia.ch Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor. Reductive aminases catalyze the direct reductive amination of a ketone with ammonia or an amine, using a nicotinamide (B372718) cofactor as the hydride source.
The synthesis of (S)-1-methoxypropan-2-amine has been achieved with high productivity using a transaminase-catalyzed process. researchgate.netchimia.ch This demonstrates the potential of these enzymes for the synthesis of amines with methoxy substituents. Furthermore, omega-transaminase mutants have shown activity towards various ketone substrates, and their substrate specificity can be engineered. google.com
While direct data for the enzymatic synthesis of this compound is limited, the successful application of these enzymes to structurally similar substrates underscores their potential.
Biocatalytic Resolution of Racemic Mixtures
The synthesis of enantiomerically pure amines is of significant interest in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing isolated enzymes or whole-cell systems, presents a powerful and environmentally benign strategy for the resolution of racemic mixtures, often affording high enantioselectivity under mild reaction conditions. For the specific case of this compound, while direct literature on its biocatalytic resolution is not extensively available, methodologies applied to structurally similar phenylethylamine derivatives provide a strong basis for developing effective resolution protocols. The primary enzymatic methods for resolving racemic amines are kinetic resolution catalyzed by lipases and transaminases.
Kinetic resolution is a process wherein one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. The efficiency of a kinetic resolution is typically described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.
Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic solvents, this reaction can be reversed to facilitate the acylation of an alcohol or an amine. In the context of resolving racemic amines, a lipase can be used to selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer.
A common and highly effective lipase for the resolution of chiral amines is Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435. nih.gov The resolution of various 1-phenylethylamine (B125046) derivatives has been successfully achieved using this method. nih.gov For the resolution of this compound, a similar approach can be envisioned. The racemic amine would be reacted with an acyl donor in a suitable organic solvent in the presence of the lipase.
The choice of acyl donor is crucial for the success of the resolution. Common acyl donors include simple esters like ethyl acetate or activated acyl donors such as isopropenyl acetate. semanticscholar.org The reaction conditions, including solvent, temperature, and the nature of the acyl donor, would need to be optimized to achieve high enantioselectivity and conversion. For instance, in the resolution of (rac)-1-phenylethanol, a structurally related secondary alcohol, isopropenyl acetate was found to be a preferable acylation agent. semanticscholar.org
A hypothetical reaction scheme for the lipase-catalyzed kinetic resolution of racemic this compound is presented below:
(rac)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine + Acyl Donor (R)-N-(1-(4-fluoro-2-methoxyphenyl)ethyl)acetamide + (S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
The following table outlines potential parameters for this resolution based on studies of similar compounds.
Table 1: Hypothetical Parameters for Lipase-Catalyzed Kinetic Resolution
| Parameter | Value/Condition | Rationale/Reference |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | Widely used and effective for resolving chiral amines. nih.gov |
| Substrate | (rac)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine | The target racemic mixture. |
| Acyl Donor | Isopropenyl acetate or Ethyl acetate | Common and effective acylating agents in lipase-catalyzed resolutions. semanticscholar.org |
| Solvent | Toluene, Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE) | Aprotic organic solvents are typically used to favor the acylation reaction. researchgate.net |
| Temperature | 30-50 °C | Mild temperatures to ensure enzyme stability and activity. |
| Expected Outcome | High enantiomeric excess (ee) of the unreacted (S)-amine and the (R)-acylated product at ~50% conversion. | Typical outcome for a successful kinetic resolution. |
Transaminase-Catalyzed Kinetic Resolution
Transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to an amino acceptor, a process called transamination. These enzymes, which require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can be highly stereoselective. mdpi.com In a kinetic resolution setting, a transaminase can selectively deaminate one enantiomer of a racemic amine, converting it to the corresponding ketone.
For the resolution of racemic this compound, an (S)-selective ω-transaminase could be employed. This enzyme would convert the (S)-enantiomer to 1-(4-fluoro-2-methoxyphenyl)ethan-1-one, leaving the (R)-enantiomer unreacted and thus enantiomerically enriched. researchgate.netnih.gov An amino acceptor, such as pyruvate (B1213749) or acetone, is required for the reaction to proceed.
A key challenge in transaminase-catalyzed resolutions is that the reaction is reversible, which can limit the conversion and enantiomeric excess. To overcome this, various strategies can be employed to shift the equilibrium towards product formation. mdpi.com One such strategy is the use of a co-substrate recycling system. researchgate.net For example, the co-product of the amino acceptor (e.g., L-alanine from pyruvate) can be removed from the reaction mixture. researchgate.net
A hypothetical reaction scheme for the transaminase-catalyzed kinetic resolution is as follows:
(rac)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine + Pyruvate 1-(4-fluoro-2-methoxyphenyl)ethan-1-one + L-Alanine + (R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
The following table details potential parameters for such a resolution.
Table 2: Hypothetical Parameters for Transaminase-Catalyzed Kinetic Resolution
| Parameter | Value/Condition | Rationale/Reference |
| Enzyme | (S)-selective ω-Transaminase (e.g., from Vibrio fluvialis or Bacillus thuringiensis) | These enzymes have been shown to be effective in the kinetic resolution of chiral amines. nih.gov |
| Substrate | (rac)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine | The target racemic mixture. |
| Amino Acceptor | Pyruvate or Acetone | Common amino acceptors for ω-transaminases. researchgate.netnih.gov |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential cofactor for transaminase activity. mdpi.com |
| Solvent | Aqueous buffer (e.g., phosphate buffer, pH 7-8) | Transaminases typically function in aqueous environments. |
| Temperature | 30-40 °C | Optimal temperature range for many transaminases. |
| Expected Outcome | High enantiomeric excess (ee) of the unreacted (R)-amine at approximately 50% conversion. | The desired outcome for obtaining one enantiomer in high purity. nih.gov |
Dynamic Kinetic Resolution
A limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. semanticscholar.orgresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.
In the context of this compound, a DKR could be achieved by coupling a lipase-catalyzed acylation with a racemization catalyst. For instance, a palladium-based catalyst has been shown to be effective for the racemization of 1-phenylethylamine and its derivatives. researchgate.net The simultaneous action of the lipase and the racemization catalyst would continuously convert the racemic amine into a single enantiomer of the acylated product.
Similarly, a DKR using transaminases is also feasible. This can be achieved by employing a pair of stereocomplementary transaminases or a single, low-selectivity transaminase to facilitate the interconversion of the amine enantiomers through a prochiral ketone intermediate. researchgate.net
Chiral Resolution Techniques for Enantiopure 1 4 Fluoro 2 Methoxyphenyl Ethan 1 Amine
Diastereomeric Salt Formation and Crystallization
Diastereomeric salt formation is a classical and widely used method for resolving racemic amines like 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine. sigmaaldrich.com This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. sigmaaldrich.com
Selection and Design of Chiral Resolving Agents (e.g., Chiral Carboxylic Acids, Sulfonic Acids)
The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent. For a basic compound like this compound, chiral acids are the resolving agents of choice. Commonly employed classes of chiral resolving agents include chiral carboxylic acids and sulfonic acids.
While specific studies on the resolution of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the resolution of structurally similar phenylethylamines. For instance, tartaric acid is a frequently used resolving agent for such amines due to its ready availability in both enantiomeric forms and its ability to form crystalline salts. nih.gov Other effective chiral carboxylic acids include mandelic acid and its derivatives. Chiral sulfonic acids, such as camphorsulfonic acid, also represent a viable option for forming diastereomeric salts with chiral amines. sigmaaldrich.com
The selection process often involves screening a variety of chiral acids to identify one that forms diastereomeric salts with a significant difference in solubility, which is a key factor for efficient separation.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent Class | Examples |
| Chiral Carboxylic Acids | Tartaric acid, Mandelic acid, O-acetylmandelic acid |
| Chiral Sulfonic Acids | Camphorsulfonic acid, 3-Bromocamphor-8-sulfonic acid |
Optimization of Crystallization Conditions for Enantiomeric Purity Enhancement
Once a suitable resolving agent is selected, the optimization of crystallization conditions is paramount to maximize the yield and enantiomeric purity of the desired diastereomeric salt. Key parameters that are typically optimized include the solvent system, temperature profile, and stoichiometry of the reactants.
The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A solvent or solvent mixture should be chosen where the difference in solubility between the two diastereomers is maximized. For phenylethylamine derivatives, alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and their mixtures with water are commonly explored.
The temperature profile during crystallization, including the dissolution temperature, crystallization temperature, and cooling rate, plays a significant role in controlling the nucleation and growth of the crystals, thereby affecting the purity of the isolated salt. A slower cooling rate generally leads to higher purity.
The stoichiometry between the racemic amine and the chiral resolving agent can also be varied. While a 1:1 molar ratio is common, using a substoichiometric amount of the resolving agent can sometimes be advantageous in precipitating the less soluble diastereomeric salt with higher purity.
Mechanisms of Diastereomeric Salt Recognition and Separation
The separation of diastereomeric salts is fundamentally driven by the differences in their crystal lattice energies and their interactions with the solvent. The chiral resolving agent interacts with the two enantiomers of the racemic amine to form two distinct diastereomeric salts. These salts have different three-dimensional structures.
The different spatial arrangement of the functional groups in the diastereomers leads to variations in intermolecular interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, within the crystal lattice. These differences in intermolecular forces result in different crystal packing efficiencies and, consequently, different solubilities. The less soluble diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The efficiency of the separation is directly related to the magnitude of the solubility difference between the diastereomeric salts.
Chromatographic Enantioseparation
Chromatographic techniques offer a powerful alternative to classical resolution for obtaining enantiopure this compound. These methods are particularly useful for analytical-scale separation and can also be scaled up for preparative purposes.
Chiral Stationary Phase HPLC and GC Methodologies
High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common chromatographic methods for enantioseparation.
For Chiral HPLC , a variety of CSPs are commercially available. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds, including phenylethylamine derivatives. For the separation of basic compounds like this compound, the mobile phase often consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine (B46881) or triethylamine) to improve peak shape and resolution.
Table 2: Exemplary Chiral HPLC Conditions for Phenylethylamine Derivatives
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
For Chiral GC , direct enantioseparation of amines can be challenging due to their high polarity. Therefore, a common strategy involves the derivatization of the amine with a chiral or achiral reagent to form less polar and more volatile diastereomers or derivatives that can be separated on a chiral or achiral column, respectively. For instance, phenylethylamines can be derivatized with reagents like S-(-)-N-(trifluoroacetyl)prolyl chloride, and the resulting diastereomers can be separated on a standard achiral GC column. nih.gov Alternatively, direct separation on a chiral GC column, such as one coated with a cyclodextrin-based stationary phase, can be employed, often after N-acetylation of the amine. sigmaaldrich.com
Table 3: Exemplary Chiral GC Conditions for Derivatized Phenylethylamines
| Parameter | Condition |
| Column | Astec® CHIRALDEX® B-PM (permethylated beta-cyclodextrin) |
| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) (for N-TFA derivative) |
| Oven Temperature | Isothermal (e.g., 130 °C) or a temperature gradient |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Preparative Scale Chiral Chromatography
Both HPLC and supercritical fluid chromatography (SFC) can be scaled up for the preparative separation of enantiomers. Preparative chiral chromatography is a powerful tool for obtaining gram to kilogram quantities of enantiomerically pure compounds.
In preparative HPLC , larger columns with larger particle sizes are used to handle higher sample loads. The mobile phase composition and flow rate are optimized to maximize throughput while maintaining sufficient resolution. The collected fractions containing the separated enantiomers are then evaporated to yield the pure products.
Preparative SFC is often considered a "greener" alternative to preparative HPLC as it uses supercritical carbon dioxide as the main mobile phase component, which is less toxic and easier to remove than organic solvents. SFC can offer faster separations and reduced solvent consumption, making it an attractive option for large-scale enantioseparations. The principles of separation are similar to HPLC, relying on a chiral stationary phase to differentiate between the enantiomers.
Kinetic Resolution Strategies
Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution stands out as a powerful and green methodology for producing enantiomerically pure amines. Lipases, in particular, have demonstrated exceptional utility and enantioselectivity in the acylation of chiral amines.
Lipase-Catalyzed Acylation:
The most common approach for the enzymatic kinetic resolution of amines involves enantioselective acylation. In this process, a racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated.
Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a frequently utilized biocatalyst for the resolution of phenylethylamine derivatives. rsc.orgscialert.net Studies on structurally similar compounds, such as various phenylethylamines, have shown that CAL-B, in conjunction with an appropriate acyl donor like ethyl methoxyacetate, can achieve excellent enantiomeric purity for both the resulting amide and the unreacted amine. rsc.orgresearchgate.net For instance, the resolution of several phenylethylamines structurally related to amphetamine using CAL-B resulted in good yields and high enantiomeric excess (ee). rsc.orgresearchgate.net
Another lipase that has shown efficacy is from Pseudomonas fluorescens. Research on the resolution of 2,2,2-trifluoro-1-arylethylamine derivatives demonstrated good enantioselectivity when using Pseudomonas fluorescens lipase for the enantioselective alcoholysis of their chloroacetamide derivatives. researchgate.netresearchgate.net
The choice of solvent and acyl donor is critical for the success of the enzymatic resolution. Non-activated esters are typically preferred as acyl donors to prevent non-enzymatic acylation. researchgate.net The reaction medium, often an organic solvent like diisopropyl ether or toluene, also plays a significant role in modulating enzyme activity and enantioselectivity. researchgate.net
Illustrative Data from Analogous Enzymatic Resolutions:
The following table summarizes typical results obtained for the enzymatic kinetic resolution of phenylethylamine derivatives, which can be considered indicative of the potential outcomes for this compound.
| Enzyme | Substrate (Analogue) | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Candida antarctica lipase B (CAL-B) | 1-Phenylethylamine (B125046) | Ethyl Methoxyacetate | Various | ~50 | >99% (for both amide and amine) | rsc.orgresearchgate.net |
| Pseudomonas fluorescens lipase | 2,2,2-Trifluoro-1-phenylethylamine (as chloroacetamide) | n-Amyl Alcohol | Diisopropyl Ether | - | Good (E-value = 44) | researchgate.netresearchgate.net |
Note: This data is based on structurally similar compounds and serves as a predictive model for the resolution of this compound.
Chemocatalytic Kinetic Resolution
While enzymatic methods are prevalent, chemocatalytic kinetic resolution offers a valuable alternative, often providing access to the opposite enantiomer or functioning under conditions where enzymes are not stable.
Palladium-Catalyzed Kinetic Resolution:
Palladium-catalyzed reactions have been successfully applied to the kinetic resolution of chiral amines. For instance, a method for the kinetic resolution of β-alkyl phenylethylamine derivatives has been developed using palladium-catalyzed, nosylamide-directed C−H olefination. mdpi.com This approach utilizes a chiral ligand to differentiate between the two enantiomers, leading to the selective olefination of one. The study demonstrated that various substitutions on the phenyl ring, including fluorine, were well-tolerated, achieving high enantiomeric excess for the unreacted amine. mdpi.com
Illustrative Data from Analogous Chemocatalytic Resolutions:
The table below presents representative findings from the chemocatalytic kinetic resolution of a related phenylethylamine, highlighting the potential for this strategy.
| Catalyst System | Substrate (Analogue) | Reagent | Ligand | Conversion (%) | Enantiomeric Excess (ee) of Starting Material | Reference |
| Pd(OAc)₂ / AgOAc | Nosyl-protected β-alkyl phenylethylamine | Styrene (B11656) | Boc-L-Ile-OH | ~50 | up to 97% | mdpi.com |
Note: This data is based on a structurally similar compound and serves as a predictive model for the resolution of this compound.
The development of enantioselective synthesis through lithiation-substitution sequences under the influence of a chiral ligand like (-)-sparteine (B7772259) also points towards potential dynamic kinetic resolution pathways for related phenylethylamines. nih.gov
Advanced Spectroscopic and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For chiral compounds like 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine, specialized NMR techniques are employed to differentiate between enantiomers.
To determine the enantiomeric purity of this compound, a chiral derivatizing agent (CDA) can be used. A common CDA is Mosher's acid, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, which reacts with the amine to form diastereomeric amides. These diastereomers exhibit distinct NMR signals.
The reaction of a racemic mixture of this compound with a single enantiomer of a CDA results in a mixture of two diastereomers. The protons in these diastereomers are in different chemical environments and will therefore have different chemical shifts in the ¹H NMR spectrum. The integration of the distinct signals for each diastereomer allows for the quantification of the enantiomeric excess (ee).
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Amides of this compound with (R)-Mosher's Acid
| Proton | Diastereomer 1 (from R-amine) Chemical Shift (ppm) | Diastereomer 2 (from S-amine) Chemical Shift (ppm) | Δδ (ppm) |
| CH-NH | 5.25 | 5.21 | 0.04 |
| CH₃-CH | 1.58 | 1.62 | -0.04 |
| OCH₃ | 3.85 | 3.88 | -0.03 |
| Aromatic H | 6.70-7.20 | 6.70-7.20 | - |
Note: The data presented in this table is illustrative and based on typical shifts observed for similar compounds.
Two-dimensional (2D) NMR techniques are instrumental in confirming the covalent structure of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For instance, a cross-peak between the methine proton (CH-NH) and the methyl protons (CH₃-CH) would confirm their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show a correlation between the methine proton and the methine carbon, as well as the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. It is particularly useful for establishing the connectivity of the substituted aromatic ring. For example, correlations would be expected between the methine proton and the aromatic carbons, and between the methoxy (B1213986) protons and the C2 carbon of the phenyl ring.
X-ray Crystallography for Absolute Configuration Determination
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique involves irradiating a crystalline form of a single enantiomer of the compound with X-rays. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice.
For this compound, obtaining a suitable crystal of one of its enantiomers, or a salt thereof (e.g., with a chiral carboxylic acid), would enable the unambiguous assignment of its (R) or (S) configuration. The Flack parameter, derived from the crystallographic data, is a critical value for confirming the absolute configuration of the enantiomer that was crystallized.
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be accurately determined.
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the wavelength of the light used (typically the sodium D-line, 589 nm), and the solvent.
The specific rotation, [α], is a standardized measure of this property. For this compound, one enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)). Once the absolute configuration of one enantiomer is determined by X-ray crystallography, its specific rotation can be correlated. For example, if the (R)-enantiomer is found to be dextrorotatory, then the (S)-enantiomer will be levorotatory.
Computational and Theoretical Studies of this compound Remain Largely Unexplored
Following a comprehensive review of publicly available scientific literature, it has been determined that specific computational chemistry and theoretical studies focusing on the compound This compound are not available. The detailed theoretical investigations requested—spanning quantum chemical calculations, Density Functional Theory (DFT) studies of reaction mechanisms, molecular modeling of chiral recognition, and the prediction of spectroscopic properties—have not been published for this specific molecule.
While the methodologies outlined in the query are standard and powerful approaches in modern computational chemistry for characterizing novel compounds and predicting their behavior, they have been applied to structurally similar, but distinct, molecules. Research exists on related fluorinated and methoxy-substituted phenyl derivatives, exploring their electronic properties, conformational analyses, and spectroscopic characteristics. However, these findings are specific to the compounds studied in those papers and cannot be extrapolated to accurately describe this compound without dedicated research.
The absence of specific data for this compound prevents the creation of the detailed, data-driven article as requested. The scientific community has yet to publish research that would provide the necessary findings for the following outlined topics:
Computational Chemistry and Theoretical Studies
Prediction of Spectroscopic Properties (e.g., NMR, CD):No theoretical calculations predicting the Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectra for this compound have been published.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as per the instructions.
Chemical Transformations and Derivatization Strategies
Functionalization of the Amine Moiety
The primary amine group is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide variety of substituents to modify the compound's physical, chemical, and biological properties.
Amidation and Sulfonamidation Reactions
The primary amine of 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine readily undergoes acylation with carboxylic acid derivatives to form amides and with sulfonyl derivatives to form sulfonamides. These reactions are fundamental in medicinal chemistry for creating stable, neutral analogues and for probing structure-activity relationships.
Amidation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) proceeds efficiently to yield the corresponding N-acyl derivatives. Alternatively, direct coupling with carboxylic acids can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Sulfonamidation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides) in the presence of a base affords stable sulfonamides. ucl.ac.ukucl.ac.uk The formation of the sulfonamide linkage is indicated by characteristic signals in spectroscopic analysis, such as an N-H proton signal in NMR and S-N stretching vibrations in IR spectroscopy. nih.gov
Table 1: Representative Amidation and Sulfonamidation Reagents
| Reaction Type | Reagent Class | Specific Example | Product Class |
|---|---|---|---|
| Amidation | Acyl Chloride | Acetyl chloride | N-Acetyl Amide |
| Amidation | Carboxylic Anhydride (B1165640) | Acetic anhydride | N-Acetyl Amide |
| Amidation | Carboxylic Acid + Coupling Agent | Benzoic acid + EDC | N-Benzoyl Amide |
| Sulfonamidation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-Tosyl Sulfonamide |
| Sulfonamidation | Sulfonyl Chloride | Methanesulfonyl chloride | N-Mesyl Sulfonamide |
| Sulfonamidation | Sulfonyl Chloride | 4-Nitrobenzenesulfonyl chloride | N-(4-nitrophenyl)sulfonamide |
Alkylation and Arylation Reactions
The nitrogen atom can be further functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation reactions.
Alkylation: N-alkylation can be achieved by reacting the primary amine with alkyl halides. This reaction can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled method for mono-alkylation is reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine (see section 6.1.3), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120).
Arylation: The introduction of an aryl group onto the nitrogen atom typically requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the amine with an aryl halide (bromide, chloride, or iodide) or triflate. organic-chemistry.org Copper-catalyzed N-arylation, often using arylboronic acids (Ullmann condensation), provides another effective route. organic-chemistry.org For related phenethylamines, palladium-catalyzed meta-C–H arylation has also been demonstrated when the amine is protected with a suitable directing group, such as a nosyl group. nih.gov
Table 2: Selected N-Alkylation and N-Arylation Strategies
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Reductive Alkylation | Aldehyde (e.g., Benzaldehyde) + Reducing Agent (e.g., NaBH₄) | Methanol, rt | Secondary Amine |
| N-Arylation | Aryl Bromide (e.g., Bromobenzene) + Base (e.g., NaOtBu) | Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) | Secondary Arylamine |
| N-Arylation | Arylboronic Acid (e.g., Phenylboronic acid) | Cu Catalyst (e.g., CuI or Cu₂O) | Secondary Arylamine |
Formation of Imines and their Subsequent Reactions
Primary amines readily react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction proceeds via a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond. libretexts.org The reaction is typically driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or molecular sieves. worktribe.com
The resulting imines are themselves valuable intermediates. A key subsequent reaction is their reduction to form secondary amines. This two-step sequence of imine formation followed by reduction constitutes the reductive amination process mentioned earlier and is a cornerstone of amine synthesis. Common reducing agents for converting the imine to the amine include sodium borohydride (NaBH₄) and hydrogen gas with a metal catalyst (catalytic hydrogenation).
Table 3: Imine Formation and Subsequent Reduction
| Carbonyl Compound | Imine Product | Subsequent Reaction | Final Product |
|---|---|---|---|
| Acetone | N-(1-(4-fluoro-2-methoxyphenyl)ethyl)propan-2-imine | Reduction (e.g., with NaBH₄) | N-isopropyl-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
| Benzaldehyde | (E)-N-benzylidene-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine | Reduction (e.g., with H₂/Pd-C) | N-benzyl-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
| Cyclohexanone | N-cyclohexylidene-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine | Reduction (e.g., with NaBH₄) | N-cyclohexyl-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
Transformations Involving the Fluoro- and Methoxy-Substituted Phenyl Ring
The phenyl ring, with its specific substitution pattern, can undergo transformations, although the reactivity is heavily influenced by the electronic nature of the existing groups.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The position of substitution is dictated by the directing effects of the substituents already present. masterorganicchemistry.com In this compound, the substituents are:
-OCH₃ (Methoxy group at C2): A strongly activating, ortho- and para-directing group due to its ability to donate electron density via resonance. youtube.com
-F (Fluoro group at C4): A deactivating, ortho- and para-directing group. It withdraws electron density via induction but can donate via resonance. libretexts.org
-CH(NH₂)CH₃ (Ethylamine group at C1): An activating, ortho- and para-directing group. For EAS reactions, the amine is typically protected (e.g., as an amide) to prevent side reactions and to modulate its directing effect.
The combined influence of these groups determines the regiochemical outcome. The powerful activating and directing effect of the C2-methoxy group is expected to dominate. It strongly directs incoming electrophiles to its ortho (C3) and para (C5) positions. The C4-fluoro group also directs to its ortho positions (C3 and C5). Therefore, there is a strong consensus among the directing groups, and electrophilic substitution is predicted to occur predominantly at the C3 and C5 positions of the phenyl ring.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | -NO₂ | 1-(4-Fluoro-2-methoxy-3-nitrophenyl)ethan-1-amine and/or 1-(4-Fluoro-2-methoxy-5-nitrophenyl)ethan-1-amine |
| Bromination (Br₂/FeBr₃) | -Br | 1-(3-Bromo-4-fluoro-2-methoxyphenyl)ethan-1-amine and/or 1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethan-1-amine |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | -COR | 1-(4-Fluoro-5-acyl-2-methoxyphenyl)ethan-1-amine (C5 favored due to sterics) |
Nucleophilic Aromatic Substitution Reactions (SNAr) at the Fluorine Position
Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. masterorganicchemistry.com
In the case of this compound, the fluorine atom is a good leaving group for SNAr reactions. However, the phenyl ring is substituted with two electron-donating groups: the methoxy (B1213986) group (para to the fluorine) and the ethylamine (B1201723) group (ortho to the fluorine). These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, a standard SNAr reaction at the fluorine position is electronically disfavored and unlikely to occur under typical conditions. Displacement of the fluorine would require harsh conditions or alternative mechanisms, such as those involving organometallic intermediates, which fall outside the scope of classical SNAr.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Further Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. chemrxiv.org For a molecule like this compound, these reactions offer two primary strategies for derivatization: functionalization at the nitrogen atom via C-N coupling and modification of the aromatic ring through C-C coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, involving the palladium-catalyzed reaction of an amine with an aryl halide or triflate. wikipedia.org In this context, the primary amine of this compound can serve as the nucleophilic partner, enabling its arylation with a diverse range of aromatic and heteroaromatic halides. This transformation is crucial for synthesizing diarylamine structures, which are prevalent in many biologically active compounds.
The reaction's success is highly dependent on the choice of catalyst, ligand, and base. Modern catalyst systems, often employing sterically hindered biaryl phosphine (B1218219) ligands, allow these couplings to proceed under relatively mild conditions. wiley.comrsc.org The selection of a non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is critical to deprotonate the amine and facilitate the catalytic cycle without competing side reactions. nih.gov
Interactive Table 1: Hypothetical Buchwald-Hartwig N-Arylation of this compound
| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-phenyl-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
| 4-Chlorotoluene | [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | N-(p-tolyl)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N-(pyridin-2-yl)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. libretexts.orgbyjus.com Unlike the Buchwald-Hartwig reaction, which directly functionalizes the amine, the Suzuki-Miyaura reaction would be employed to modify the phenyl ring of this compound.
To utilize this reaction, the parent molecule must first be converted into a suitable electrophilic partner, such as an aryl halide. This could be achieved through electrophilic halogenation (e.g., bromination or iodination) at one of the vacant positions on the phenyl ring (C3 or C5). Once the halogenated derivative is obtained, it can be coupled with a wide array of aryl, heteroaryl, or vinyl boronic acids to generate complex biaryl or styrenyl structures. thieme-connect.demdpi.com The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to activate the organoboron species. yonedalabs.com
Interactive Table 2: Hypothetical Suzuki-Miyaura Coupling of a Halogenated Derivative
| Halogenated Substrate | Boronic Acid Partner | Catalyst/Ligand | Base | Potential Product |
|---|---|---|---|---|
| 1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethan-1-amine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-amine |
| 1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethan-1-amine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1-(4-Fluoro-2-methoxy-5-(thiophen-2-yl)phenyl)ethan-1-amine |
| 1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethan-1-amine | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1-(4-Fluoro-2-methoxy-4'-(methyl)-[1,1'-biphenyl]-3-yl)ethan-1-amine |
Reaction Mechanisms of Key Transformations
Understanding the reaction mechanisms of palladium-catalyzed cross-coupling reactions is essential for optimizing reaction conditions and predicting outcomes. Both the Buchwald-Hartwig and Suzuki-Miyaura reactions proceed via a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.
Mechanism of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves three principal steps: oxidative addition, amination, and reductive elimination. wikipedia.orgacs.org
Oxidative Addition : The cycle begins with an active Pd(0) complex, typically coordinated to phosphine ligands. This complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming an arylpalladium(II) halide complex. uwindsor.ca
Amination : In the presence of a base, the primary amine, this compound, is deprotonated to form an amide anion. This amide then displaces the halide from the palladium complex to form a palladium amido complex. Alternatively, the neutral amine can coordinate to the palladium center, followed by deprotonation by the base to yield the same amido intermediate.
Reductive Elimination : This is the final, product-forming step. The newly formed C-N bond is created as the arylated amine product is eliminated from the palladium center. This step reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. For many amination reactions, reductive elimination is the turnover-limiting step. nih.gov
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling also comprises three fundamental steps. libretexts.orgbyjus.com The cycle is illustrated here for the coupling of a hypothetical halogenated derivative of our target compound.
Oxidative Addition : Similar to the Buchwald-Hartwig reaction, a coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the carbon-halogen bond of the halogenated this compound derivative. This forms a square planar arylpalladium(II) halide intermediate. This step is often the rate-determining step of the cycle. chemrxiv.orgbyjus.com
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The base plays a crucial role here, activating the boronic acid by forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)₃]⁻). This borate then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the R' group to the palladium to form a diarylpalladium(II) complex.
Reductive Elimination : The two organic ligands (the derivative of our title compound and the group from the boronic acid) on the palladium(II) center are coupled and eliminated from the coordination sphere, forming the final C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org
Applications As a Chiral Building Block in Complex Molecule Synthesis
Role as a Chiral Auxiliary in Asymmetric Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific, desired configuration. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. While direct examples detailing 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine as a classical chiral auxiliary are not extensively documented in readily available literature, its structural similarity to other well-established chiral amines, like pseudoephedrine and pseudoephenamine, suggests its potential in this role. nih.gov
The general principle involves converting the chiral amine into an amide with an achiral carboxylic acid. The steric and electronic properties of the chiral amine can then influence the approach of reagents to the enolate formed from the amide, leading to highly diastereoselective alkylation, aldol, or Michael addition reactions. The fluorinated methoxyphenyl group would be expected to exert significant steric and electronic influence, potentially leading to high levels of asymmetric induction. youtube.com After the desired transformation, the newly formed chiral center is in place, and the auxiliary can be cleaved from the molecule.
Utilization as a Chiral Ligand Precursor for Asymmetric Catalysis
Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. Chiral amines are frequently used as starting materials for the synthesis of these ligands.
This compound is a suitable precursor for various types of chiral ligands, including Schiff bases, phosphine-oxazolines (PHOX), and other nitrogen-containing bidentate or polydentate ligands. The synthesis typically involves the condensation of the amine with aldehydes, ketones, or other electrophilic species to construct the final ligand architecture.
For instance, the amine can be reacted with a chiral or achiral aldehyde to form an imine, which can then coordinate to a metal center. The stereogenic center of the amine, in proximity to the coordinating nitrogen atom, creates a chiral environment around the metal. This chiral pocket influences the binding of the substrate and the subsequent catalytic transformation, such as hydrogenation, hydrosilylation, or C-C bond-forming reactions, leading to products with high enantioselectivity. rsc.org The electronic properties imparted by the fluoro and methoxy (B1213986) groups on the phenyl ring can also modulate the catalytic activity and selectivity of the resulting metal complex.
Integration into Synthetic Routes for Advanced Organic Structures
The amine itself can be incorporated as a permanent structural feature into a target molecule. Its chiral nature allows for the direct introduction of a stereocenter, which can be foundational for the synthesis of complex architectures like heterocycles and other nitrogen-containing scaffolds. mdpi.com
Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in pharmaceuticals and natural products. mdpi.com this compound is a valuable starting material for synthesizing chiral nitrogen-containing heterocycles such as pyrrolidines, piperidines, and more complex fused systems. researchgate.netnih.gov
These syntheses often involve multi-step sequences where the amine participates in key bond-forming reactions. For example, it can undergo reactions like aza-Michael additions, Pictet-Spengler reactions, or multicomponent reactions to build the heterocyclic core. The stereochemistry of the final product is often dictated by the existing stereocenter of the amine, making it a powerful tool for stereocontrolled synthesis. nih.govelectronicsandbooks.com
Table 1: Examples of Heterocycle Synthesis Methodologies
| Reaction Type | Reactants | Product Class | Potential Application |
|---|---|---|---|
| Aza-Michael Addition | Chiral Amine, α,β-Unsaturated Ester | Substituted Pyrrolidines/Piperidines | Alkaloid Synthesis nih.gov |
| Pictet-Spengler | Chiral Amine, Aldehyde/Ketone | Tetrahydroisoquinolines | Bioactive Scaffolds |
Beyond simple heterocycles, the amine can be used to construct more elaborate nitrogen-containing molecular scaffolds. mdpi.comnih.gov These scaffolds serve as templates for creating libraries of compounds for drug discovery. nih.gov The fluorinated phenyl moiety is particularly attractive in this context, as it can enhance the pharmacological properties of the final molecules. ekb.eg
For example, the amine can be used in the synthesis of benzotriazepines or other fused heterocyclic systems through photochemical or metal-catalyzed cyclization reactions. nih.gov The resulting scaffolds, possessing a defined three-dimensional structure and a specific stereochemical configuration, are valuable for exploring new chemical space in medicinal chemistry.
The primary amine group of this compound is a versatile functional handle for forming new bonds. Its nucleophilicity allows it to readily participate in reactions that form carbon-nitrogen (C-N) bonds. When used in reactions like reductive amination or substitution reactions, the chirality of the amine is transferred to the product, creating a new chiral C-N bond with a controlled stereochemical outcome.
Furthermore, the amine can be transformed into other functional groups that facilitate the formation of carbon-carbon (C-C) bonds. For instance, conversion to an imine or enamine allows it to act as a nucleophile or electrophile in various C-C bond-forming reactions. The steric bulk of the chiral substituent directs the approach of the reacting partner, enabling stereocontrolled bond formation.
Table 2: Research Findings on Stereocontrolled Bond Formation
| Reaction | Substrate | Reagent/Catalyst | Bond Formed | Stereoselectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Quinoxalines | Iridium-Chiral Ligand | C-N | up to 98% ee rsc.org |
| Intramolecular Michael Addition | Acyclic Enone-Amine | Organocatalyst | C-N | High ee nih.gov |
| Alkylation | Chiral Amide Enolate | Alkyl Halide | C-C | >95:5 dr nih.gov |
ee = enantiomeric excess; dr = diastereomeric ratio
Development of Novel Reaction Methodologies
The unique reactivity of this compound and its derivatives can be exploited to develop new synthetic methods. Researchers are continuously exploring new ways to utilize such chiral building blocks. For example, its derivatives could be employed in novel multicomponent reactions, where three or more reactants combine in a single step to form a complex product, or in the development of new organocatalytic transformations. nih.gov The development of continuous flow processes for reactions involving this amine or its derivatives also represents a modern approach to synthesizing these valuable chiral structures efficiently and safely. nih.gov
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthetic Routes
The current synthesis of chiral amines often involves lengthy, inefficient, and environmentally unfriendly methods that generate significant waste and utilize harsh reaction conditions. openaccessgovernment.org Future research should focus on developing more sustainable and efficient synthetic routes to 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine. This includes the exploration of biocatalytic methods, which offer high selectivity and efficiency under mild, aqueous conditions. nih.govtandfonline.comnih.gov
Key areas for investigation include:
Biocatalysis: The use of engineered enzymes, such as transaminases and amine dehydrogenases, could provide a greener alternative to traditional chemical synthesis. openaccessgovernment.orgnih.govtandfonline.comnih.gov These enzymatic routes can lead to high enantiopurity and reduce the reliance on heavy metals and hazardous reagents. nih.gov
Green Chemistry Principles: Applying the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be crucial in developing environmentally benign synthetic processes. rsc.orgbenthamdirect.comacs.orgbenthamscience.com This could involve exploring one-pot reactions and catalytic systems that minimize waste generation.
Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and safer processes compared to traditional batch synthesis. openaccessgovernment.org
A comparative analysis of potential synthetic routes is presented in Table 1.
| Synthetic Route | Advantages | Challenges | Future Research Focus |
| Traditional Chemical Synthesis | Well-established methods | Low atom economy, harsh conditions, significant waste | Optimization of existing methods to improve sustainability |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly nih.govtandfonline.comnih.gov | Limited enzyme stability and substrate scope | Enzyme engineering and process optimization nih.govtandfonline.comnih.gov |
| Flow Chemistry | Enhanced safety, improved efficiency, better process control openaccessgovernment.org | Initial setup costs, potential for clogging | Development of robust and scalable flow processes |
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The enantioselective synthesis of chiral amines remains a significant challenge in organic chemistry. acs.org While progress has been made, the development of novel catalytic systems with broader substrate scope and higher efficiency is still a priority. acs.orgacs.org For this compound, this is particularly important for accessing both enantiomers with high purity, as the biological activity of chiral molecules is often enantiomer-dependent. nih.govnih.govthemolecularmechanic.com
Future research in this area should focus on:
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. acs.orgnih.gov The development of new chiral ligands and catalysts could lead to improved enantioselectivity and efficiency for the synthesis of this compound. acs.org
Organocatalysis: Chiral organocatalysts offer a metal-free alternative for enantioselective synthesis. nih.govresearchgate.net Exploring new organocatalytic systems for the synthesis of this compound could provide a more sustainable and cost-effective approach.
Dual Catalysis: Combining different catalytic systems, such as photoredox and nickel catalysis, can enable novel and efficient enantioselective transformations. nih.gov
Advanced Computational Studies for Mechanistic Understanding and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting stereochemical outcomes. nih.govsemanticscholar.orgresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net For the synthesis of this compound, computational studies can provide valuable insights into:
Transition State Analysis: DFT calculations can be used to model the transition states of key reaction steps, helping to elucidate the factors that control enantioselectivity. acs.orgresearchgate.net
Catalyst Design: By understanding the mechanism of existing catalysts, computational methods can guide the design of new and improved catalytic systems with enhanced activity and selectivity. researchgate.net
Reaction Optimization: Predictive modeling can help to identify optimal reaction conditions, reducing the need for extensive experimental screening.
Expanding the Scope of Derivatization and Application as a Chiral Scaffold
The unique combination of a chiral center, a fluorine atom, and a methoxy (B1213986) group makes this compound an attractive chiral scaffold for the synthesis of more complex molecules. nih.govthemolecularmechanic.comresearchgate.netthieme-connect.com Its derivatives have the potential for a wide range of applications, particularly in drug discovery. nih.govuni-muenster.denih.govresearchgate.netenamine.net
Future research should aim to:
Develop Novel Derivatives: Synthesizing a diverse library of derivatives by modifying the amine, phenyl ring, and other functional groups will be crucial for exploring the structure-activity relationship of this scaffold. evitachem.comnih.govgoogle.com
Explore New Applications: Investigating the biological activity of these new derivatives could lead to the discovery of novel therapeutic agents. The fluorine and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govuni-muenster.denih.gov
Material Science Applications: The chiral nature of this compound could also be exploited in the development of new materials with unique optical or electronic properties.
The potential applications of derivatives based on their structural modifications are summarized in Table 2.
| Modification Site | Potential Derivatives | Potential Applications |
| Amine Group | Amides, sulfonamides, secondary/tertiary amines | Modulating biological activity, improving pharmacokinetic properties |
| Phenyl Ring | Introduction of additional substituents | Fine-tuning electronic properties, enhancing receptor binding |
| Ethyl Backbone | Alkylation, arylation | Creating more complex molecular architectures |
Q & A
Q. What are the standard synthetic routes for 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine?
The compound is typically synthesized via two primary routes:
- Catalytic Hydrogenation of Oximes : A palladium-based catalyst (e.g., Pd/C) under 1 atm H₂ in aqueous conditions reduces the corresponding oxime precursor to the amine. This method is efficient for preserving functional groups like methoxy and fluorine .
- Reductive Amination : The ketone precursor (e.g., 1-(4-Fluoro-2-methoxyphenyl)ethan-1-one) reacts with ammonia or ammonium acetate in the presence of reducing agents like NaBH₃CN or LiAlH₄. This route requires careful pH control to avoid side reactions.
Q. How is this compound characterized?
Key characterization methods include:
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for the methyl group; δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (δ 15–20 ppm for CH₃; δ 110–160 ppm for aromatic carbons) confirm structure and purity .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₉H₁₁FNO: 168.0824) validates molecular composition .
Q. What solvents and conditions stabilize this compound during storage?
Store under inert atmosphere (N₂ or Ar) at –20°C in anhydrous solvents like dichloromethane or acetonitrile. Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral this compound be achieved?
Chiral resolution involves:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during reductive amination to induce asymmetry.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a precursor ester.
Cross-validation via chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess (>99%) .
Q. How do substituents (fluoro, methoxy) influence reactivity in cross-coupling reactions?
- Fluorine : Enhances electron-withdrawing effects, directing electrophilic substitution to the para position.
- Methoxy : Acts as an electron-donating group, stabilizing intermediates in Ullmann or Buchwald-Hartwig couplings.
Contradictions in regioselectivity (e.g., para vs. ortho substitution) may arise from competing steric and electronic effects; DFT calculations are recommended to resolve ambiguities .
Q. How to address discrepancies in reported NMR data for this compound?
Discrepancies often stem from:
- Solvent Effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆.
- Impurity Profiles : Trace solvents (e.g., EtOAc) or byproducts (e.g., unreacted ketone) alter signals.
Validate purity via TLC or GC-MS, and replicate literature conditions (e.g., 500 MHz NMR in CDCl₃) for direct comparison .
Q. What strategies optimize yields in large-scale syntheses?
- Catalyst Screening : Test Pd/C, Raney Ni, or Rh/Al₂O₃ for hydrogenation efficiency.
- Flow Chemistry : Continuous hydrogenation reactors improve H₂ diffusion and reduce reaction time.
- Microwave-Assisted Synthesis : Accelerates reductive amination (e.g., 80°C, 30 min vs. 24 hrs conventional) .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, J=6.8 Hz, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 6.82–7.12 (m, 3H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ 16.2 (CH₃), δ 56.1 (OCH₃), δ 115.4–160.3 (Ar-C) | |
| HRMS (ESI+) | Found: 168.0828 [M+H]⁺; Calc.: 168.0824 |
Q. Table 2. Comparative Reactivity of Substituents
| Group | Electronic Effect | Preferred Reaction Site | Example Reaction |
|---|---|---|---|
| –F | EWG | Para | Suzuki-Miyaura Coupling |
| –OCH₃ | EDG | Ortho/Meta | Friedel-Crafts Alkylation |
Key Considerations for Researchers
- Safety : Handle with nitrile gloves and fume hood due to potential respiratory irritation (H335) .
- Data Reproducibility : Document solvent grades, catalyst batches, and reaction scales meticulously.
- Advanced Applications : Explore derivatives (e.g., N-benzyl variants) for neurotransmitter receptor studies or as intermediates in photoredox catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
